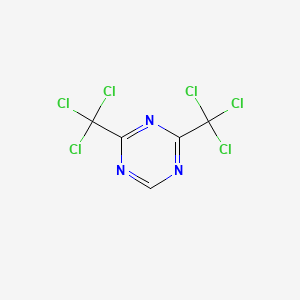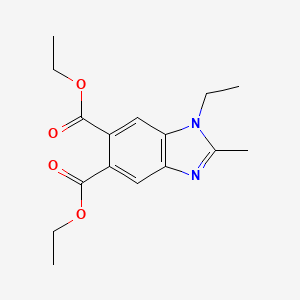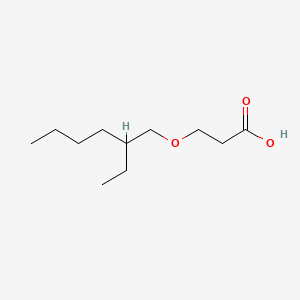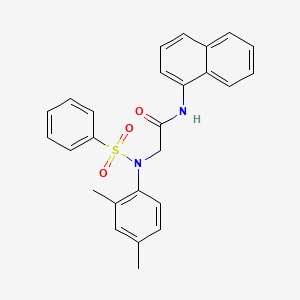
2,4-Bis(trichloromethyl)-1,3,5-triazine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2,4-Bis(trichloromethyl)-1,3,5-triazine is a chemical compound characterized by the presence of two trichloromethyl groups attached to a triazine ring
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 2,4-Bis(trichloromethyl)-1,3,5-triazine typically involves the reaction of trichloroacetonitrile with ammonia. This reaction is carried out in the presence of a metal catalyst such as copper chloride or nickel acetate. The reaction conditions include the use of dimethyl sulfoxide (DMSO) as a solvent and maintaining the reaction mixture at a specific temperature to facilitate the formation of the desired product .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to ensure high yield and purity of the product. The use of continuous flow reactors and advanced purification techniques such as crystallization and distillation are common in industrial settings .
化学反应分析
Types of Reactions: 2,4-Bis(trichloromethyl)-1,3,5-triazine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of triazine derivatives with different functional groups.
Reduction: Reduction reactions typically involve the use of reducing agents such as lithium aluminum hydride, resulting in the formation of partially or fully reduced triazine compounds.
Substitution: The trichloromethyl groups can be substituted with other functional groups through nucleophilic substitution reactions. .
Common Reagents and Conditions:
Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophiles like sodium hydroxide or potassium tert-butoxide.
Major Products Formed: The major products formed from these reactions include various triazine derivatives with different functional groups, which can be further utilized in different applications .
科学研究应用
2,4-Bis(trichloromethyl)-1,3,5-triazine has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex triazine derivatives, which are valuable in the development of new materials and catalysts.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of new drugs with unique mechanisms of action.
Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals and pharmaceuticals
作用机制
The mechanism by which 2,4-Bis(trichloromethyl)-1,3,5-triazine exerts its effects involves interactions with specific molecular targets and pathways. The trichloromethyl groups are highly reactive, allowing the compound to form covalent bonds with nucleophilic sites on target molecules. This reactivity is exploited in various applications, including the inhibition of specific enzymes and the modification of biological macromolecules .
相似化合物的比较
2,4-Bis(trichloromethyl)-1,3-benzdioxin: This compound shares structural similarities with 2,4-Bis(trichloromethyl)-1,3,5-triazine but has different chemical properties and applications.
Trifluoromethylpyridines: These compounds also contain halogenated methyl groups and are used in similar applications, particularly in the development of pharmaceuticals and agrochemicals.
Uniqueness: this compound is unique due to its triazine ring structure, which imparts distinct chemical properties and reactivity. This uniqueness makes it valuable in the synthesis of specialized compounds and in applications requiring specific chemical functionalities .
属性
CAS 编号 |
3599-74-4 |
|---|---|
分子式 |
C5HCl6N3 |
分子量 |
315.8 g/mol |
IUPAC 名称 |
2,4-bis(trichloromethyl)-1,3,5-triazine |
InChI |
InChI=1S/C5HCl6N3/c6-4(7,8)2-12-1-13-3(14-2)5(9,10)11/h1H |
InChI 键 |
QZZJTWAHFMBFSX-UHFFFAOYSA-N |
规范 SMILES |
C1=NC(=NC(=N1)C(Cl)(Cl)Cl)C(Cl)(Cl)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。





![5-[(Phenylacetyl)amino]benzene-1,3-dicarboxylic acid](/img/structure/B14168613.png)
![4-{(E)-[4-(Dimethylamino)phenyl]diazenyl}benzoyl chloride](/img/structure/B14168617.png)
![4-Methyl-1-[(4-methyl-2-nitrophenyl)trisulfanyl]-2-nitrobenzene](/img/structure/B14168622.png)
![[4-(Methylamino)-6-methylsulfanyl-1,3,5-triazin-2-yl]cyanamide](/img/structure/B14168641.png)
![Methyl 2-[(4-ethoxycarbonylphenyl)carbamoylamino]benzoate](/img/structure/B14168646.png)
![2-[2-(2-Diethylamino-ethoxy)-eth oxy]-ethanol](/img/structure/B14168651.png)
![4-Chloro-N-[dimethyl(oxo)-lambda~6~-sulfanylidene]benzene-1-sulfonamide](/img/structure/B14168656.png)
![[2-(4-Methoxy-phenyl)-1,3-dioxo-indan-2-yl]-acetic acid methyl ester](/img/structure/B14168666.png)


![2,7-Di([1,1'-biphenyl]-4-yl)-9H-fluorene](/img/structure/B14168682.png)
